tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC15859985
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O3 |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | tert-butyl 2-(hydroxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h4-7,16H,8H2,1-3H3 |
| Standard InChI Key | MKXYSGXEAKPBDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C1CO)C=NC=C2 |
Introduction
tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic organic compound characterized by its pyrrolopyridine structure, featuring a tert-butyl group, a hydroxymethyl substituent, and a carboxylate functional group. This compound has a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . Its melting point ranges from 146°C to 148°C, indicating its solid state at room temperature.
Synthesis Methods
The synthesis of tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be achieved through various methods in synthetic organic chemistry. These methods typically involve the formation of the pyrrolopyridine core followed by the introduction of the tert-butyl and hydroxymethyl groups. Detailed synthesis protocols may vary depending on the specific starting materials and conditions used.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume